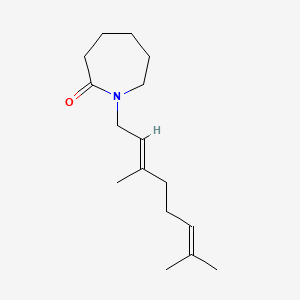
Naphthalene, 2,6-dimethoxy-, radical ion(1+) (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthalene, 2,6-dimethoxy-, radical ion(1+) (9CI) is a chemical compound with the molecular formula C12H12O2. It is a derivative of naphthalene, where two methoxy groups are substituted at the 2 and 6 positions. The radical ion form of this compound indicates that it has an unpaired electron, making it highly reactive and useful in various chemical reactions and applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene, 2,6-dimethoxy-, radical ion(1+) typically involves the methoxylation of naphthalene. This can be achieved through the reaction of naphthalene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under controlled temperature conditions. The radical ion form can be generated through electrochemical methods or by using strong oxidizing agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale methoxylation processes, where naphthalene is reacted with methanol in the presence of an acid catalyst in a continuous flow reactor. The radical ion form can be produced using electrochemical cells designed for large-scale production .
Types of Reactions:
Oxidation: Naphthalene, 2,6-dimethoxy-, radical ion(1+) can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The radical ion can be reduced back to its neutral form using reducing agents.
Substitution: The methoxy groups can participate in substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives of naphthalene.
Reduction: Neutral naphthalene, 2,6-dimethoxy-.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
科学研究应用
Naphthalene, 2,6-dimethoxy-, radical ion(1+) has several applications in scientific research:
Chemistry: It is used as a model compound to study radical ion chemistry and electron transfer processes.
Biology: It can be used to investigate the effects of radical ions on biological systems and to study oxidative stress.
Medicine: Research into its potential therapeutic applications, particularly in the development of drugs that target radical ion pathways.
作用机制
The mechanism of action of Naphthalene, 2,6-dimethoxy-, radical ion(1+) involves its high reactivity due to the presence of an unpaired electron. This makes it a potent electron donor or acceptor in chemical reactions. The molecular targets and pathways involved include electron transfer processes, where the radical ion can participate in redox reactions, leading to the formation of various products .
相似化合物的比较
Naphthalene: The parent compound without methoxy substitutions.
Naphthalene, 2-methoxy-: A derivative with a single methoxy group.
Naphthalene, 2,6-dihydroxy-: A derivative with hydroxyl groups instead of methoxy groups.
Uniqueness: Naphthalene, 2,6-dimethoxy-, radical ion(1+) is unique due to its specific substitution pattern and the presence of the radical ion form. This gives it distinct reactivity and properties compared to other naphthalene derivatives. The presence of two methoxy groups at the 2 and 6 positions enhances its electron-donating ability, making it particularly useful in studies of electron transfer and radical chemistry.
属性
CAS 编号 |
117119-43-4 |
|---|---|
分子式 |
C12H12O2 |
分子量 |
0 |
同义词 |
Naphthalene, 2,6-dimethoxy-, radical ion(1+) (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



